molecular formula C14H22O4S B13447138 5-[2-(Ethylsulfinyl)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione

5-[2-(Ethylsulfinyl)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione

Cat. No.: B13447138
M. Wt: 286.39 g/mol
InChI Key: ZUIHYEBNRGSEJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[2-(Ethylsulfinyl)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione is a chemical compound with the molecular formula C14H22O4S and a molecular weight of 286.39 g/mol . This compound is known for its unique structure, which includes a cyclohexanedione core with ethylsulfinyl and oxopropyl substituents. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(Ethylsulfinyl)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione typically involves the reaction of 1,3-cyclohexanedione with ethylsulfinylpropyl and oxopropyl reagents under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions

5-[2-(Ethylsulfinyl)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides .

Scientific Research Applications

5-[2-(Ethylsulfinyl)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[2-(Ethylsulfinyl)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context of the research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(Ethylsulfinyl)propyl]-2-(1-oxopropyl)-1,3-cyclohexanedione is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

5-(2-ethylsulfinylpropyl)-2-propanoylcyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O4S/c1-4-11(15)14-12(16)7-10(8-13(14)17)6-9(3)19(18)5-2/h9-10,14H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUIHYEBNRGSEJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1C(=O)CC(CC1=O)CC(C)S(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.39 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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